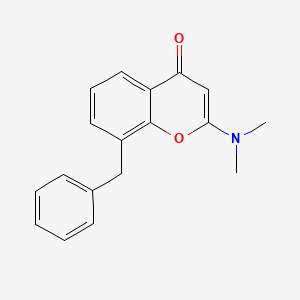

8-Benzyl-2-(dimethylamino)chromone

Description

8-Benzyl-2-(dimethylamino)chromone is a chemical compound with the molecular formula C18H17NO2 and a molecular weight of 279.33308 g/mol . It belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

CAS No. |

83767-08-2 |

|---|---|

Molecular Formula |

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

8-benzyl-2-(dimethylamino)chromen-4-one |

InChI |

InChI=1S/C18H17NO2/c1-19(2)17-12-16(20)15-10-6-9-14(18(15)21-17)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |

InChI Key |

PWTUCSDVDVMSQH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=O)C2=CC=CC(=C2O1)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-2-(dimethylamino)chromone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the use of o-quinone methide precursors in a (4+2) cycloaddition reaction. This approach can be carried out with electron-rich dienophiles and various o-quinone methide precursors .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-2-(dimethylamino)chromone undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce chromone derivatives with reduced functional groups.

Scientific Research Applications

8-Benzyl-2-(dimethylamino)chromone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Benzyl-2-(dimethylamino)chromone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase-B, an enzyme involved in the oxidative deamination of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

8-Benzyl-2-(dimethylamino)chromone can be compared with other similar compounds, such as:

Chromone: A heterocyclic compound with a benzo-γ-pyrone skeleton, known for its diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromone derivatives .

Q & A

Q. What synthetic methodologies are recommended for preparing 8-benzyl-2-(dimethylamino)chromone, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be optimized using heterogeneous catalysts like Amberlyst®15 under mild acidic conditions, which preserve functional groups and enable gram-scale production . For radical-mediated modifications, visible-light-induced cascade reactions with ethyl bromodifluoroacetate and (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one offer high yields (70–90%) under ambient conditions . Key variables include solvent choice (anhydrous DMSO), catalyst loading, and light intensity. Purity is enhanced via column chromatography with silica gel or recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the structural integrity of this compound derivatives?

Mass spectrometry (MS) is critical for structural validation. For chromones, characteristic fragmentation patterns include cleavage of the CH2-CH2 bond between the chromone and benzyl moieties, generating fragment ions like m/z 91 [C7H7] (benzyl) and m/z 160 [C10H8O2] (chromone) . Nuclear Magnetic Resonance (NMR) in deuterated solvents (e.g., CDCl3 or methanol-d4) resolves substituent positions, with δ 6.8–8.2 ppm for aromatic protons and δ 2.5–3.5 ppm for dimethylamino groups .

Q. What experimental protocols are used to assess the antioxidant activity of chromone derivatives?

Radical scavenging assays (DPPH or ABTS) at concentrations of 10–100 ppm quantify antioxidant efficacy. For example, chromone semicarbazones exhibit dose-dependent activity, with IC50 values calculated via nonlinear regression of absorbance data (e.g., UV-Vis at 517 nm) . Substituents like hydroxyl or electron-donating groups enhance activity by stabilizing radical intermediates.

Advanced Research Questions

Q. How do structural modifications at the 2-(dimethylamino) position affect biological activity, such as MAO-B inhibition?

The 2-(dimethylamino) group enhances MAO-B inhibition by promoting hydrophobic interactions and hydrogen bonding with the enzyme’s active site. Free-Wilson analysis (FWA) of substituent contributions shows that electron-donating groups (e.g., -OCH3, -NH2) at the chromone’s C6/C8 positions improve binding affinity (ΔpIC50 = +0.8–1.2) . Computational docking (PDB: 2V5Z) further reveals that steric bulk at the benzyl moiety reduces activity due to clashes with Tyr398 and Tyr435 residues .

Q. How can researchers resolve contradictions in spectroscopic data for chromone derivatives across studies?

Discrepancies in NMR or MS data often arise from solvent effects or substituent positional isomerism. For example, 5,6-dihydroxy-2-(2-phenylethyl)chromone shows δH shifts of 0.1–0.3 ppm in CDCl3 vs. methanol-d4 due to hydrogen bonding . Cross-validating with high-resolution MS (HRMS) and X-ray crystallography (e.g., CCDC-deposited structures) clarifies ambiguities .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and charge distribution. For zwitterionic derivatives, natural bond orbital (NBO) analysis confirms charge transfer between the dimethylamino donor and chromone acceptor, with λmax shifts (~30 nm) in UV-Vis spectra correlating with calculated excitation energies .

Methodological Challenges

Q. How can researchers optimize reaction conditions to minimize byproducts in radical cascade syntheses?

Byproduct formation (e.g., acrylate hydrolysis) is mitigated by controlling light intensity (450 nm LED), stoichiometry (1:1.2 chromone:difluoroacetate), and radical initiators (e.g., eosin Y, 2 mol%) . Reaction monitoring via TLC or in-situ IR identifies intermediates, enabling real-time adjustments.

Q. What statistical approaches are suitable for analyzing substituent-activity relationships in chromone derivatives?

Multivariate analysis (e.g., Partial Least Squares Regression, PLSR) integrates Free-Wilson descriptors (substituent presence/absence) with quantum mechanical parameters (Hammett σ, π-electronic effects). For MAO-B inhibitors, PLSR models explain >85% variance in activity (Q2 = 0.72), highlighting the dominance of C6-substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.